N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide
Description
The compound N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide features a quinoxaline-2-carboxamide scaffold linked to a piperidine-4-ylmethyl group, which is further substituted with a 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety.
Properties
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-12-17(28-24-23-12)19(27)25-8-6-13(7-9-25)10-21-18(26)16-11-20-14-4-2-3-5-15(14)22-16/h2-5,11,13H,6-10H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYUOMLVGLGHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently under investigation. It is known that derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown significant antimicrobial activity, particularly against gram-positive bacteria.
Mode of Action
It is believed that the compound interacts with its targets by binding to specific receptors or enzymes, thereby inhibiting their function and leading to a decrease in the microbial activity.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its broad antimicrobial activity. The exact pathways and their downstream effects are currently under investigation.
Pharmacokinetics
It is known that the lipophilicity of the compound can influence its absorption and distribution within the body
Result of Action
The result of the compound’s action is a decrease in the microbial activity, particularly against Gram-positive bacteria. This can lead to a reduction in the symptoms associated with bacterial infections.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of the compound. The exact influence of these factors on this compound is currently under investigation.
Biological Activity
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 396.5 g/mol. Its structure features a quinoxaline core linked to a piperidine ring and a thiadiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 1235208-02-2 |
Anticancer Properties
Thiadiazole derivatives, including the compound , have been studied for their anticancer properties. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- In vitro studies have shown that derivatives of thiadiazoles can significantly suppress the growth of human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and SK-OV-3 (ovarian cancer) .
- A specific study reported that a related thiadiazole compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, suggesting potent anticancer activity .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of DNA replication : Thiadiazole rings are known to interfere with DNA synthesis, leading to cell cycle arrest and apoptosis.
- Interaction with tubulin : Some studies suggest that these compounds may bind to tubulin, disrupting microtubule formation and thereby inhibiting cancer cell division .
Case Studies
Several studies have evaluated the biological activity of thiadiazole derivatives similar to this compound:
- Alam et al. (2011) : This study synthesized various thiadiazole derivatives and assessed their anticancer activity against multiple human cancer cell lines. The results indicated significant cytotoxicity across different cell types .
- Yang (2012) : Investigated cinnamic acid derivatives containing thiadiazoles and found enhanced activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
- Dawood et al. (2013) : Reported on pyrazole-based thiadiazoles showing moderate-to-high anticancer activity against HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer) cell lines .
Comparison with Similar Compounds
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Thiadiazole core formation : The 4-methyl-1,2,3-thiadiazole-5-carbonyl group is synthesized via cyclization of thioamides or hydrazine derivatives under acidic conditions.
Piperidine functionalization : The piperidin-4-ylmethyl group is introduced through reductive amination or nucleophilic substitution, requiring precise pH control (e.g., buffered solutions at pH 6–8).
Quinoxaline coupling : The quinoxaline-2-carboxamide moiety is attached via amide bond formation using coupling agents like HATU or EDC in aprotic solvents (e.g., DMF or DCM).
- Optimization : Reaction yields (typically 60–85%) are maximized by controlling temperature (e.g., 0–25°C for sensitive intermediates) and using chromatography (silica gel or HPLC) for purification .
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry of the thiadiazole, piperidine, and quinoxaline groups (e.g., thiadiazole protons at δ 8.2–8.5 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 438.1).
- X-ray Crystallography : Resolves conformational flexibility of the piperidine ring and amide bond geometry (if single crystals are obtainable).
- FT-IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1680–1700 cm for carboxamide groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for analogs of this compound?
- Methodological Answer : Discrepancies often arise from:
- Solvent purity : Trace water in DMF can hydrolyze intermediates; use molecular sieves or anhydrous solvents.
- Catalyst selection : Pd/C vs. Raney nickel in hydrogenation steps alters piperidine ring reduction efficiency.
- Analytical thresholds : Low-yield routes (<50%) may omit byproducts; cross-validate yields via NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. What strategies are recommended for studying this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinase domains), focusing on the thiadiazole’s sulfur and quinoxaline’s π-π stacking potential.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) with immobilized targets.
- Cellular Assays : Test cytotoxicity (IC) in cancer cell lines (e.g., HepG2) using MTT assays, noting solubility limits in PBS (enhance with DMSO ≤0.1%) .
Q. How does the compound’s stability vary under physiological vs. accelerated degradation conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Thiadiazole rings degrade at pH <3.
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition points (>200°C common for carboxamides).
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; store in amber vials .
Q. What computational methods predict the compound’s reactivity in complex biological matrices?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites (e.g., thiadiazole’s S-atom as an electrophile).
- Metabolite Prediction : Use software like Meteor (Lhasa Ltd.) to simulate Phase I/II metabolism, prioritizing oxidation of the piperidine methyl group.
- Solvent-Accessible Surface Area (SASA) : Assess potential for protein binding vs. passive membrane diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
